molecular formula C20H17N3O4 B2384846 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 863209-34-1

2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No. B2384846
CAS RN: 863209-34-1
M. Wt: 363.373
InChI Key: JXCUFIIZXUCXQH-UHFFFAOYSA-N
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Description

“2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been studied for their biological activities, including analgesic activity .


Synthesis Analysis

A simple method for the synthesis of new derivatives of isoindoline-1,3-dione has been developed, which consists of the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .


Molecular Structure Analysis

The structure of the isolated substances was proved using 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The reaction of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide leads to the formation of phthalimide derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The development of effective methods for synthesizing compounds with 1,2,4-oxadiazol and isoindoline-1,3-dione moieties is crucial for exploring their potential applications. For instance, V. Tkachuk et al. (2020) developed a new method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, demonstrating the utility of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing related compounds. This method allows for the preparation of aromatic acids and subsequently related compounds that are not achievable by other known methods V. Tkachuk et al., 2020.

Biological Applications

Compounds bearing the isoindoline-1,3-dione structure have been studied for their biological activities. Rambabu Sirgamalla and Sakram Boda (2019) synthesized derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, evaluating their antibacterial and antifungal properties. This research highlights the potential of such derivatives in antimicrobial applications Rambabu Sirgamalla and Sakram Boda, 2019.

Antioxidant and Anticancer Activity

Compounds related to 2-(3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione have been explored for their antioxidant and anticancer activities. I. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and found some to exhibit significant antioxidant activity, comparable to ascorbic acid, and to possess cytotoxic effects against certain cancer cell lines, suggesting their potential in cancer treatment I. Tumosienė et al., 2020.

Optoelectronic Applications

The synthesis and study of optoelectronically important derivatives also constitute a significant area of research. Smita G. Mane, K. Katagi, and R. Melavanki (2019) investigated novel acridin-isoindoline-1,3-dione derivatives for their photophysical and thermal properties, indicating their potential in optoelectronic applications Smita G. Mane et al., 2019.

Molecular Structure Analysis

The study of molecular structures through X-ray diffraction provides insights into the properties and potential applications of these compounds. G. Duru et al. (2018) characterized the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing insights into its molecular arrangement and potential for further chemical modifications G. Duru et al., 2018.

Safety and Hazards

Acute toxicity and biological activity in silico were studied for all of the obtained compounds using the online programs GUSAR and PASS . For 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione and 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid, an acute toxicity and biological activity in vivo was studied in laboratory mice. It was shown that the results of in silico and in vivo methods are comparable and indicate the low toxicity of the obtained compounds .

properties

IUPAC Name

2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-26-14-10-8-13(9-11-14)18-21-17(27-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,5-6,8-11H,4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCUFIIZXUCXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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